molecular formula C15H19N5O B2741381 N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide CAS No. 2320926-08-5

N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide

Cat. No. B2741381
CAS RN: 2320926-08-5
M. Wt: 285.351
InChI Key: LDGPKTQXVVAENV-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide, also known as DTAC, is a chemical compound that has gained attention due to its potential pharmaceutical applications. DTAC belongs to the class of azetidine-containing compounds and has been found to exhibit various biological activities.

Mechanism of Action

N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide exerts its biological activities by interacting with various molecular targets. It has been found to inhibit the growth of microorganisms by disrupting their cell membrane integrity. N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Moreover, it inhibits the activity of enzymes by binding to their active sites.
Biochemical and Physiological Effects:
N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has also been found to reduce the level of oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, it has been shown to improve cognitive function and memory by enhancing the activity of acetylcholinesterase.

Advantages and Limitations for Lab Experiments

N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. Moreover, it has a low toxicity and can be used at low concentrations. However, N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has some limitations as well. It is not very soluble in water and requires the use of organic solvents for its dissolution. Moreover, it has a short half-life and requires frequent administration.

Future Directions

N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has several potential future directions for research. It can be further investigated for its potential as an antimicrobial agent. Moreover, it can be studied for its potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease. N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide can also be investigated for its potential as an anticancer agent. Furthermore, it can be studied for its potential in the treatment of inflammatory disorders, such as rheumatoid arthritis.
Conclusion:
N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide is a chemical compound that has gained attention due to its potential pharmaceutical applications. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer activities. N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide exerts its biological activities by interacting with various molecular targets. It has several advantages for lab experiments, including easy synthesis and low toxicity. However, it also has some limitations, such as low solubility and short half-life. N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has several potential future directions for research, including its potential as an antimicrobial agent and its potential in the treatment of neurodegenerative disorders.

Synthesis Methods

N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide can be synthesized using various methods. One of the most commonly used methods involves the reaction between 3,4-dimethylbenzoyl chloride and 1-(1H-1,2,4-triazol-1-yl)methanamine in the presence of triethylamine. The resulting product is then treated with azetidine-1-carboxylic acid and N,N'-dicyclohexylcarbodiimide to obtain N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has been extensively studied for its potential pharmaceutical applications. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. N-(3,4-Dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has also been shown to possess anti-inflammatory, analgesic, and anti-convulsant properties. Moreover, it has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-11-3-4-14(5-12(11)2)18-15(21)19-6-13(7-19)8-20-10-16-9-17-20/h3-5,9-10,13H,6-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGPKTQXVVAENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CC(C2)CN3C=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide

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